2(1H)-Quinazolinone, 6,7-dimethoxy-
説明
Significance of the Quinazolinone Core in Drug Discovery and Medicinal Chemistry
The quinazolinone nucleus is widely regarded as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is attributed to its ability to serve as a fundamental building block for compounds that exhibit a broad spectrum of biological activities. nih.govnih.gov The versatility of the quinazolinone scaffold allows for modifications at various positions (notably 2, 3, 6, and 8), which can significantly alter the resulting compound's pharmacological profile. nih.govresearchgate.netmdpi.com
Historically and currently, quinazolinone derivatives have been investigated and developed for a multitude of therapeutic applications. ijpsjournal.comresearchgate.net The structural framework is present in over 150 naturally occurring alkaloids and numerous synthetic compounds, underscoring its importance. nih.govresearchgate.net The inherent stability of the ring system and the relative ease of its synthesis further enhance its appeal for drug development. nih.govnih.gov
The range of biological activities associated with the quinazolinone core is extensive, encompassing:
Anticancer: Many quinazolinone derivatives have shown potent antitumor activity, targeting various mechanisms including enzyme inhibition (e.g., EGFR, PARP) and cell cycle arrest. mdpi.commdpi.comnih.govnih.gov
Antimicrobial: The scaffold is effective against a wide range of pathogens, with derivatives exhibiting antibacterial and antifungal properties. ijpsjournal.comnih.gov
Anti-inflammatory: Certain analogs have demonstrated significant anti-inflammatory effects. researchgate.netmdpi.com
Antihypertensive: The quinazolinone structure is a key feature in several antihypertensive agents. nih.govresearchgate.net
Other CNS Activities: The ability of some quinazolinone derivatives to cross the blood-brain barrier has led to their investigation for various central nervous system disorders, including as anticonvulsant agents. nih.govresearchgate.net
This wide-ranging bioactivity has cemented the quinazolinone scaffold as a cornerstone in the search for novel therapeutic agents. mdpi.comrsc.org
Table 1: Biological Activities of Various Quinazolinone Derivatives
| Derivative Class | Biological Activity | Reference |
| 2,3-Disubstituted Quinazolinones | Anticancer (Microtubule Inhibition) | mdpi.com |
| 4(3H)-Quinazolinones linked to 1,2,3-triazole | Anti-tuberculosis | nih.gov |
| 6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Antibacterial, Anti-inflammatory | researchgate.net |
| Quinazolinone-Chalcone Hybrids | Anticancer (Pancreatic Cancer) | nih.gov |
| 4-Anilinoquinazoline Derivatives | EGFR Inhibition (Anticancer) | researchgate.net |
| Quinazolinone-Benzyl Piperidine Derivatives | Anticancer (MCF-7, A549, 5637 cell lines) | nih.gov |
Prevalence and Importance of 6,7-Dimethoxy Substitution in Bioactive Molecules
Research has highlighted that the 6,7-dimethoxy groups on the quinazoline (B50416) ring are important for various biological activities. For instance, in the development of dual α1- and Angiotensin II (AII)-receptor antagonists for hypertension, the 6,7-dimethoxyquinazoline (B1622564) framework was a key structural element. nih.gov Similarly, these substitutions are found in potent inhibitors of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.netresearchgate.net The dimethoxy groups can contribute to the molecule's binding interactions within the active site of target proteins, often forming key hydrogen bonds or other interactions that enhance inhibitory activity. nih.gov
Studies on the structure-activity relationships (SAR) of various quinazoline derivatives have frequently pointed to the positive contribution of the 6,7-dimethoxy moiety. For example, in a series of compounds designed as dual inhibitors of PARP1 and BRD4 for breast cancer therapy, the dimethoxy group was identified as an important factor for BRD4 inhibition. nih.gov In another study, a series of 6,7-dimethoxyquinazoline derivatives displayed significant cytotoxic potential against several human cancer cell lines. nih.gov
Overview of Research Trajectories for 6,7-Dimethoxy-2(1H)-Quinazolinone and its Analogs
Research focusing on 6,7-dimethoxy-2(1H)-quinazolinone and its analogs has primarily been driven by its potential applications in oncology and the management of hypertension. The scaffold serves as a valuable starting point for the synthesis of more complex molecules with tailored biological activities.
One major research trajectory involves the development of potent and selective anticancer agents. Scientists have synthesized and evaluated numerous derivatives, exploring how different substituents at the 2, 3, and 4 positions of the 6,7-dimethoxyquinazoline core affect cytotoxicity and the mechanism of action. nih.govjst.vn These investigations have led to the identification of compounds with significant growth inhibitory action against various tumor cell lines, including colon and ovarian cancer. nih.govresearchgate.net The targets for these analogs are often key enzymes involved in cell proliferation and survival, such as EGFR and tubulin. researchgate.netresearchgate.net
Another significant area of research is in the field of cardiovascular disease. The 6,7-dimethoxyquinazoline skeleton is a well-established pharmacophore for α1-adrenergic receptor antagonists, used in treating hypertension. nih.gov Research continues to build on this foundation, aiming to develop multi-targeted ligands. For example, analogs have been designed to simultaneously block both α1-adrenergic and angiotensin II receptors, which could offer advantages in managing complex hypertension. nih.gov
Furthermore, some studies have explored the antimicrobial potential of this scaffold. A derivative, 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid, showed broad-spectrum antimicrobial activity. nih.gov However, other studies have found that condensing the 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione core with short alkylamine chains resulted in compounds with limited antibacterial or anticancer activity, highlighting the critical role of specific structural modifications. ptfarm.pl
The ongoing research into 6,7-dimethoxy-2(1H)-quinazolinone and its analogs underscores the scaffold's versatility and its continued importance as a platform for discovering new therapeutic agents. nih.govnih.govjst.vn
Table 2: Investigated Therapeutic Targets for 6,7-Dimethoxy-Quinazolinone Analogs
| Analog Class | Therapeutic Target | Indication | Reference |
| 6,7-Dimethoxyquinazoline Derivatives | α1- and Angiotensin II Receptors | Hypertension | nih.gov |
| 2-Aryl-6,7-dimethoxyquinazolinones | Tubulin Polymerization | Cancer | researchgate.net |
| 6,7-Dimethoxy-4-arylaminoquinazolines | EGFR Tyrosine Kinase (EGFR-TK) | Cancer (Non-small cell lung cancer) | researchgate.net |
| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives | Cytotoxicity (K562, HeLa cells) | Cancer | ptfarm.pl |
| Substituted 6,7-dimethoxyquinazolines | Cytotoxicity (HCT116, HEY cells) | Cancer (Colon, Ovarian) | nih.gov |
| Quinazolin-4(3H)-one Derivatives | PARP1 and BRD4 | Cancer (Breast) | nih.gov |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
6,7-dimethoxy-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-5-11-10(13)12-7(6)4-9(8)15-2/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSTKZVDCZBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Modification and Derivative Design of 6,7 Dimethoxy Quinazolinone Scaffolds
Chemical Transformations at Position 2
Position 2 of the 6,7-dimethoxy-quinazolinone scaffold is a critical site for chemical modification, often influencing the molecule's interactions with biological targets. A common strategy involves the introduction of a chloro group at this position, typically by treating the corresponding 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione with reagents like phosphorus oxychloride. researchgate.netresearchgate.net This 2-chloro intermediate is a versatile precursor for a wide range of nucleophilic substitution reactions.
Further transformations at the C-2 position include the introduction of thioalkyl groups, which has been shown to enhance biological activity in some contexts. nih.gov The phenyl group is another crucial substituent at this position, considered essential for certain inhibitory activities. nih.gov For instance, the incorporation of a 2-chlorophenyl moiety has been utilized in the design of specific modulators. nih.gov
Researchers have also successfully introduced nitrogen-containing heterocycles at position 2. A notable example is the synthesis of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, where a piperazine (B1678402) ring is attached to the C-2 carbon. bldpharm.comgoogle.comnih.gov This is often achieved by reacting a 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate with piperazine. google.com Additionally, a 2-hydrazinyl derivative can be synthesized by reacting a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with hydrazine (B178648) hydrate, creating a versatile handle for further derivatization. nih.gov
Table 1: Examples of Chemical Transformations at Position 2
| Starting Material | Reagent(s) | Resulting Substituent at C2 | Reference(s) |
|---|---|---|---|
| 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione | Phosphorus oxychloride (POCl₃) | Chloro | researchgate.net |
| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | Hydrazine hydrate | Hydrazinyl | nih.gov |
| 2-Chloro-4-amino-6,7-dimethoxyquinazoline | Piperazine | Piperazinyl | google.com |
| 2-Aminobenzamides | Tertiary amines (Copper-catalyzed) | Various (e.g., from amine) | organic-chemistry.org |
Substituent Effects at Position 3
The nitrogen atom at position 3 of the quinazolinone ring is another key site for introducing structural diversity. Alkylation and arylation at this position can significantly impact the compound's properties. For example, the introduction of a methyl group at N-3, as seen in 3-methyl-6,7-dimethoxyquinazolin-4-one, is a common modification. google.com Similarly, attaching a phenyl group to N-3 has been achieved, leading to compounds like 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone through reactions involving 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in the presence of polyphosphoric acid. mdpi.com
Table 2: Examples of Substitutions at Position 3
| Precursor | Reagent(s) | Resulting Substituent at N3 | Product Example | Reference(s) |
|---|---|---|---|---|
| 2-Carbomethoxy-4,5-dimethoxy-N-formylaniline intermediate | Methylamine | Methyl | 3-Methyl-6,7-dimethoxyquinazolin-4-one | google.com |
| 1-(3,4-Dimethoxyphenyl)-3-phenyl-urea | Benzoic acid / PPA | Phenyl | 6,7-Dimethoxy-3,4-diphenyl-2(1H)-quinazolinone | mdpi.com |
| 2-Carbomethoxy-4,5-dimethoxy-N-formylaniline intermediate | Hydrazine hydrate | Amino | 3-Amino-6,7-dimethoxyquinazolin-4-one | google.com |
| 2-Alkyl-4H-benzo[d] google.comnih.govoxazin-4-one | 6-(4-Amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione | Substituted quinoxalindione | Novel quinazolinone derivatives | nih.gov |
Modifications at Position 4, including Amino and Hydrazone Derivatives
Position 4 is one of the most frequently modified sites on the quinazoline (B50416) scaffold, largely due to the reactivity of 4-chloroquinazoline (B184009) intermediates. These intermediates, formed by chlorination of the 4-oxo group, readily undergo nucleophilic substitution with a wide variety of amines. nih.gov
This has led to the synthesis of a vast number of 4-amino-6,7-dimethoxyquinazoline derivatives. nih.gov These include compounds where the 4-amino group is part of a larger structure, such as N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines. nih.gov The introduction of substituted anilines at this position gives rise to 4-anilino-6,7-dimethoxy quinazoline derivatives, which have been a major focus of research. nih.govresearchgate.net The synthesis typically involves refluxing a 4-chloro-6,7-dimethoxyquinazoline (B18312) with the corresponding aniline (B41778) derivative. researchgate.netnih.gov
The versatility of the 4-position also allows for the formation of hydrazone derivatives. Starting from a 2,4-dichloroquinazoline, selective monohydrazinolysis can yield a 4-hydrazinoquinazoline (B1199610) intermediate. This intermediate can then be reacted with various aldehydes to form Schiff bases, resulting in quinazoline derivatives bearing a hydrazone moiety at position 4. nih.gov
Table 3: Examples of Modifications at Position 4
| Intermediate | Reagent | Resulting Moiety at C4 | Product Class | Reference(s) |
|---|---|---|---|---|
| 4-Chloro-6,7-dimethoxyquinazoline | Substituted anilines | Anilino | 4-Anilino-6,7-dimethoxyquinazolines | researchgate.netnih.govresearchgate.netnih.gov |
| 4-Chloro-6,7-dimethoxyquinazoline | N2-Methyl-1,3-propanediamine | (Acylamino)alkylamino | N2-[(Acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines | nih.gov |
| 2,4-Dichloroquinazoline | Hydrazine | Hydrazinyl | 4-Hydrazinoquinazolines | nih.gov |
Incorporation of Diverse Chemical Moieties (e.g., piperazine, aryl, heteroaryl, alkyl)
The structural diversity of 6,7-dimethoxy-quinazolinone derivatives is greatly expanded by incorporating a wide range of chemical moieties, which can be attached at various positions of the core scaffold.
Piperazine: The piperazine ring is a commonly incorporated heterocycle, often linked to position 2 of the quinazoline nucleus. bldpharm.comgoogle.com Syntheses often proceed through a 2-chloro intermediate, which reacts with piperazine or its derivatives. google.com These piperazine moieties can be further functionalized, for example, by acylation to introduce groups like a (tetrahydro-2-furanyl)carbonyl group. pipzine-chem.com
Aryl: Aryl groups are frequently introduced at positions 2, 3, and 4. At position 2, phenyl groups are considered important for certain biological activities. nih.gov At position 3, phenyl substitution has been well-documented. mdpi.com The most extensive use of aryl groups is at position 4, in the form of 4-anilino derivatives, where a variety of substituted phenyl rings have been attached. nih.govresearchgate.net
Heteroaryl: A wide array of heteroaryl rings has been successfully incorporated into the 6,7-dimethoxy-quinazolinone scaffold. These include furan (B31954), thiophene, pyridine, indole, and quinoline (B57606). nih.gov For instance, 2-(3,4-dihydroxyphenyl)-6,7-dimethoxyquinazolin-4(3H)-one has been synthesized, incorporating a catechol-like moiety. nih.gov In other examples, complex heteroaromatic systems like imidazo[1,2-a]pyridine (B132010) have been attached at position 6 via Suzuki coupling reactions. mdpi.com
Alkyl: Simple alkyl groups, such as methyl, are often introduced at the N-3 position. google.com Longer alkyl chains, sometimes containing other functional groups, have been attached to the exocyclic amino group at position 2, as seen in N2-[(acylamino)alkyl] derivatives. nih.gov
Table of Compound Names
| Compound Name |
|---|
| 2(1H)-Quinazolinone, 6,7-dimethoxy- |
| 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione |
| 2-Chloro-4-amino-6,7-dimethoxyquinazoline |
| 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine |
| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one |
| 2-Hydrazinyl-quinazolin-4(3H)-one |
| 3-Methyl-6,7-dimethoxyquinazolin-4-one |
| 6,7-Dimethoxy-3,4-diphenyl-2(1H)-quinazolinone |
| 1-(3,4-Dimethoxyphenyl)-urea |
| 3-Amino-6,7-dimethoxyquinazolin-4-one |
| 4-Chloro-6,7-dimethoxyquinazoline |
| N2-[(Acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines |
| 4-Anilino-6,7-dimethoxyquinazoline |
| 4-Hydrazinoquinazoline |
| 2,4-Dichloroquinazoline |
| 2-(3,4-Dihydroxyphenyl)-6,7-dimethoxyquinazolin-4(3H)-one |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline |
| Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]-, monohydrochloride |
Preclinical Pharmacological Spectrum of 6,7 Dimethoxy Quinazolinone Derivatives
Anticancer and Cytotoxic Activities
The 6,7-dimethoxyquinazoline (B1622564) scaffold has been extensively investigated as a source of potential anticancer agents. These derivatives have demonstrated notable cytotoxic and antiproliferative effects across a wide range of human cancer cell lines, often independent of their alpha-1 adrenoceptor blocking potential. researchgate.net
Activity against Various Human Cancer Cell Lines
Derivatives of 6,7-dimethoxy-2(1H)-quinazolinone have shown promising cytotoxic activity against a variety of human cancer cell lines. Research has demonstrated their efficacy in inhibiting the growth of leukemia, melanoma, ovarian, breast, and colon cancer cells. researchgate.net For instance, certain 2-aryl and 2-arylmethyl derivatives of 6,7-dimethoxy-quinazolin-4(3H)-one were evaluated against the National Cancer Institute's 60 human tumor cell line panel and showed cytotoxic effects against non-small cell lung, colon, central nervous system, ovary, prostate, and breast cancers. researchgate.net
Specifically, some synthesized compounds displayed moderate to significant and selective cytotoxic activity against various cancer cell lines. researchgate.net One notable derivative, (E)‐3‐(3,4‐Dimethoxyphenyl)‐1‐(4‐(quinazolin‐4‐yloxy)phenyl)prop‐2‐en‐1‐one, exhibited an average growth inhibition of 70% against leukemia cancer cell lines and a 75% inhibition of colon cancer cell lines. researchgate.net
Furthermore, a series of substituted 6,7-dimethoxyquinazoline derivatives were evaluated for their cytotoxicity against HCT116p53(+/+) and HCT116p53(-/-) colon cancer cells, as well as a cisplatin-resistant HEY ovarian cancer cell line. nih.gov Nine of these compounds showed significant cytotoxicity at a concentration of 10μM in all tested cell lines. nih.gov The most potent derivative in this series demonstrated IC₅₀ values of 0.7 and 1.7μM in the two colon cancer cell lines, respectively. nih.gov
Other studies have highlighted the potential of these derivatives against epidermoid carcinoma. For example, certain 2-aryl quinazolinones displayed selective activity against P-gp-expressing epidermoid carcinoma of the nasopharynx. researchgate.net The presence of 6,7-dialkoxy substitution on the quinazoline (B50416) ring was found to be optimal for this activity. researchgate.net
The antiproliferative effects of these compounds have also been observed in prostate cancer cell lines. Some quinazoline-based alpha1-adrenoceptor antagonists, such as doxazosin (B1670899) and terazosin (B121538), which share the 6,7-dimethoxy feature, have been suggested to possess antineoplastic activity against prostate cancers. researchgate.net
Table 1: Anticancer Activity of 6,7-Dimethoxy-Quinazolinone Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| (E)‐3‐(3,4‐Dimethoxyphenyl)‐1‐(4‐(quinazolin‐4‐yloxy)phenyl)prop‐2‐en‐1‐one | Leukemia | 70% average growth inhibition | researchgate.net |
| (E)‐3‐(3,4‐Dimethoxyphenyl)‐1‐(4‐(quinazolin‐4‐yloxy)phenyl)prop‐2‐en‐1‐one | Colon (HCT-116) | 75% inhibition, 42.58% lethality | researchgate.net |
| Substituted 6,7-dimethoxyquinazoline derivative (7c) | Colon (HCT116p53(+/+), HCT116p53(-/-)) | IC₅₀ values of 0.7 and 1.7μM | nih.gov |
| 2-Aryl and 2-arylmethyl derivatives of 6,7-dimethoxy-quinazolin-4(3H)-one | Non-small cell lung, colon, CNS, ovary, prostate, breast | Cytotoxic effects | researchgate.net |
| 2-Aryl quinazolinones | P-gp-expressing epidermoid carcinoma of the nasopharynx | Selective activity | researchgate.net |
| Doxazosin, Terazosin | Prostate | Antineoplastic activity | researchgate.net |
Antiproliferative Effects in Cellular Models
The antiproliferative activity of 6,7-dimethoxy-quinazolinone derivatives has been a key area of investigation. Studies have shown that these compounds can inhibit cell proliferation in various cancer models. For instance, a series of 2-aryl quinazolinones demonstrated significant growth inhibitory action against a panel of tumor cell lines. researchgate.net
Research into the mechanism of action has revealed that some of these derivatives act as potent inhibitors of tubulin polymerization, a critical process in cell division. researchgate.net The antiproliferative effects of certain 4-anilino-2-substituted quinazoline derivatives have been linked to their ability to inhibit tubulin polymerization, with some compounds showing potent activity. nih.gov
Furthermore, the antiproliferative activity of prazosin (B1663645), a quinazoline derivative, was found to be superior to other alpha1-blockers like doxazosin and terazosin in some studies. researchgate.net The antiproliferative effects of these compounds are not solely dependent on their alpha-1 adrenoceptor antagonism. researchgate.net
In other cellular models, these derivatives have been shown to induce apoptosis. For example, one study reported that a derivative induced apoptosis in PC-3 prostate cancer cells by triggering mitochondria-mediated caspase cascades. researchgate.net Another study found that certain compounds induced apoptosis in breast cancer cells (MCF-7) by causing the release of cytochrome c from the mitochondria. nih.gov
Antimicrobial Activities
Quinazolinone derivatives, including those with the 6,7-dimethoxy substitution, have demonstrated a broad spectrum of antimicrobial activity, encompassing both antibacterial and antifungal effects. nih.govnih.govresearchgate.net
Antibacterial Efficacy
The antibacterial properties of 6,7-dimethoxy-quinazolinone derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. nih.govajol.info Studies have shown that these compounds can exhibit bacteriostatic, rather than bactericidal, activity, particularly against Gram-negative bacteria. nih.gov
For example, certain synthesized quinazolinone derivatives showed better bacteriostatic activity against Gram-negative bacteria. nih.gov In one study, quinazolinone compounds were tested against Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae, Proteus bacilli, and Shigella flexneri (Gram-negative), showing high antibacterial activities compared to the reference antibiotic chloramphenicol. ajol.info
Another study highlighted that while some novel 6,7-dimethoxyquinazolinone derivatives themselves did not show bactericidal effects, their conjugation with silver nanoparticles significantly enhanced their antibacterial activity against Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and Pseudomonas aeruginosa. nih.gov
Table 2: Antibacterial Activity of 6,7-Dimethoxy-Quinazolinone Derivatives
| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Reference |
|---|---|---|---|
| Synthesized quinazolinone derivatives | Gram-negative bacteria | Bacteriostatic activity | nih.gov |
| Quinazolinone compounds 1 and 2 | Staphylococcus aureus, Klebsiella pneumoniae, Proteus bacilli, Shigella flexneri | High antibacterial activity | ajol.info |
| 6,7-dimethoxyquinazolinone derivatives (QNZ 4, QNZ 6) conjugated with silver nanoparticles | Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, B. cereus, P. aeruginosa | Enhanced antibacterial activity | nih.gov |
Antifungal Efficacy
In addition to their antibacterial properties, 6,7-dimethoxy-quinazolinone derivatives have also been investigated for their antifungal potential. Research has indicated that these compounds can be effective against various fungal strains.
Several studies have reported the antifungal activity of quinazolinone derivatives against fungi such as Candida albicans and Aspergillus niger. nih.govbiomedpharmajournal.org It has been noted that these compounds often exhibit better fungistatic rather than fungicidal activity. nih.gov
For instance, a study evaluating a series of new quinazolinone derivatives found that nearly all screened compounds showed good activity against C. albicans and A. niger. nih.gov Another investigation into 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid revealed broad-spectrum antimicrobial activity, including antifungal effects. nih.gov
Furthermore, the introduction of a thio-group in position 6 of the researchgate.netnih.govajol.infotriazino[2,3-c]quinazoline system, which can be derived from a quinazoline core, has been shown to result in compounds with antimicrobial action against Aspergillus niger. nih.gov
Alpha-1 Adrenoceptor Antagonist Profile
A significant aspect of the pharmacological profile of 6,7-dimethoxy-quinazolinone derivatives is their activity as alpha-1 adrenoceptor antagonists. This property is the basis for the therapeutic use of several well-known drugs.
A series of 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines demonstrated high binding affinity (in the nanomolar range) and high selectivity (over 10,000-fold) for alpha-1 adrenoceptors compared to alpha-2 sites in vitro. nih.gov This high affinity and selectivity are crucial for their pharmacological effects.
The antihypertensive activity of drugs like prazosin, doxazosin, and related derivatives, which feature the 6,7-dimethoxy quinazoline core, is attributed to their alpha-1 adrenoceptor blockade. nih.gov Research comparing isoquinoline (B145761) derivatives with their quinazoline counterparts highlighted the importance of the quinazoline nucleus for efficient binding to the alpha-1 adrenoceptor. nih.gov Specifically, protonation at the N-1 position of the quinazoline ring is considered essential for this interaction. nih.gov
Computer-assisted modeling has suggested that the significant difference in binding energies between these quinazoline derivatives and other compounds is largely due to the formation of a salt bridge between the protonated quinazoline and the receptor protein. nih.gov
Receptor Binding Affinities and Subtype Selectivity
Derivatives of 6,7-dimethoxy-quinazolinone have been identified as potent ligands for several receptors, with some exhibiting high selectivity. A notable area of research is their interaction with sigma receptors and Epidermal Growth Factor Receptor (EGFR).
One derivative, CM398 (1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one), which incorporates the 6,7-dimethoxy-tetrahydroisoquinoline moiety, has shown a high preferential affinity for the sigma-2 receptor over the sigma-1 receptor, with a selectivity ratio greater than 1000. victoria.ac.nznih.gov This compound also displayed low affinity for at least four other neurotransmitter receptor sites, underscoring its selectivity. victoria.ac.nz
In the context of cancer research, a series of novel 6,7-dimorpholinoalkoxy quinazoline derivatives were developed and assessed as EGFR inhibitors. nih.gov One compound in this series, 8d , demonstrated potent inhibitory effects against both wild-type and mutant EGFR tyrosine kinase (EGFR-TK), with IC₅₀ values of 7.0 nM and 9.3 nM, respectively. nih.gov Molecular docking studies indicated that this compound could form four hydrogen bonds within the EGFR active site, including two in the critical DFG (Asp855-Phe856-Gly857) motif. nih.gov
Table 1: Receptor Binding and Inhibitory Activity of Selected Derivatives An interactive data table. Click on headers to sort.
| Compound | Target | Activity | Value | Source(s) |
|---|---|---|---|---|
| CM398 | Sigma-2 Receptor | Binding Affinity (Ki) | 1.56 nM | victoria.ac.nz |
| CM398 | Sigma-1 Receptor | Binding Affinity (Ki) | >1000 nM | victoria.ac.nz |
| Compound 8d | EGFR-TK (wild type) | Inhibition (IC₅₀) | 7.0 nM | nih.gov |
In Vivo Cardiovascular Effects (e.g., reduction in vascular resistance)
The cardiovascular effects of 6,7-dimethoxyquinazoline derivatives have been explored, with several compounds demonstrating positive inotropic and vasodilatory properties.
In studies with anesthetized dogs, BDPU (1-butyl-3(1-(6,7-dimethoxyquinazolin-4-yl) piperidin 4 yl urea) produced dose-related, significant increases in cardiac output and the peak rate of pressure change in the left ventricle (dp/dt). researchgate.net While lower doses (100 µg/kg/min) did not alter heart rate or blood pressure, higher doses led to a decrease in blood pressure, indicating a vasodilatory effect. researchgate.net Another series of 1-[1-(6,7-dimethoxy-4-quinazolinyl)-4-piperidinyl]-3-substituted 2-imidazolidinone derivatives also showed potent cardiotonic activity in anesthetized dogs. nih.gov Generally, N-alkylated derivatives in this series were found to be potent, while S-alkylated versions had weaker activity. nih.gov
The synthesis of various 6,7-dimethoxyquinazoline derivatives has been pursued to identify new non-glycoside, non-catecholamine cardiotonic agents that possess a moderate vasodilatory effect. researchgate.net
Table 2: In Vivo Cardiovascular Effects of BDPU in Anesthetized Dogs An interactive data table. Click on headers to sort.
| Dose (µg/kg/min) | Effect on Cardiac Output | Effect on Peak LV dp/dt | Effect on Blood Pressure | Source(s) |
|---|---|---|---|---|
| 100 | Significant Increase | Significant Increase | No Change | researchgate.net |
| 250 | Dose-related Increase | Dose-related Increase | Fall | researchgate.net |
Anti-inflammatory Properties
Quinazolinone derivatives are recognized for their anti-inflammatory potential. nih.govmdpi.com Specific studies on 6,7-dimethoxy derivatives have confirmed these properties. The selective sigma-2 receptor ligand CM398 demonstrated promising anti-inflammatory analgesic effects in a formalin-induced inflammatory pain model in mice. victoria.ac.nz In a broader context, structure-activity relationship studies of the quinazoline system have shown that substitutions at various positions can enhance anti-inflammatory effects. mdpi.com A series of 4,6-di-substituted quinazoline derivatives were synthesized and screened for anti-inflammatory activities, though the results were moderate to poor. nih.gov
Other Biological Modulations
Beyond their cardiovascular and anti-inflammatory effects, 6,7-dimethoxy-quinazolinone derivatives modulate several other biological pathways, showing potential as sigma-2 receptor ligands, agents to reverse multidrug resistance, and as antimicrobial compounds. nih.govnih.govnih.govnih.govresearchgate.netdovepress.com
The sigma-2 receptor/TMEM97 is a target of interest for conditions like neuropathic pain and cancer. victoria.ac.nznih.gov Derivatives containing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety have emerged as highly selective sigma-2 receptor ligands. victoria.ac.nznih.govCM398 , for instance, was developed as a highly selective sigma-2 receptor ligand with an encouraging pharmacological profile. victoria.ac.nz Radioligand binding studies confirmed its preferential and high-affinity binding to the sigma-2 receptor compared to the sigma-1 subtype. victoria.ac.nz Such selective ligands are considered valuable tools for developing new therapeutics, particularly for pain management. victoria.ac.nznih.gov
A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). nih.govresearchgate.net Several 6,7-dimethoxy-quinazoline derivatives have been designed as potent P-gp inhibitors to overcome MDR. nih.govresearchgate.netnih.govresearchgate.net
A series of inhibitors was created by integrating the quinazoline core of Lapatinib with the structure of the P-gp inhibitor Tariquidar. nih.gov Within this series, compound 14 showed superior MDR reversal activity compared to Tariquidar. nih.gov It was found to increase the intracellular accumulation of chemotherapy drugs like Adriamycin and rhodamine 123 in resistant MCF7/ADM cancer cells. nih.gov Furthermore, it enhanced drug-induced apoptosis and inhibited the proliferation and migration of these resistant cells. nih.gov In another study, 2,4-disubstituted quinazolines carrying a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety also proved to be potent P-gp inhibitors, with some compounds showing EC₅₀ values in the nanomolar range. nih.gov
Table 3: P-gp Mediated MDR Reversal Activity of Selected Quinazoline Derivatives An interactive data table. Click on headers to sort.
| Compound | Cell Line | Reversal Activity (EC₅₀) | Comparison | Source(s) |
|---|---|---|---|---|
| Compound 14 | MCF7/ADM | More potent than Tariquidar | - | nih.gov |
| Compound 12k | K562/DOX | 57.9 ± 3.5 nM | - | researchgate.net |
| Compound 1d | MDCK-MDR1 | Submicromolar/Nanomolar | - | nih.gov |
| Compound 1e | MDCK-MDR1 | Submicromolar/Nanomolar | - | nih.gov |
| Compound 2a | MDCK-MDR1 | Nanomolar | - | nih.gov |
| Compound 2c | MDCK-MDR1 | Nanomolar | - | nih.gov |
The broad biological activity of quinazolinone derivatives extends to antimicrobial effects, including antiviral and antitubercular actions. dovepress.comnih.govresearchgate.netnih.gov
Antitubercular Activity: Researchers have identified novel quinoline (B57606) and quinazoline derivatives as inhibitors of Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net Key structural features for Mtb inhibition include a benzyloxy aniline (B41778) group and the 6,7-dimethoxy quinoline or quinazoline ring. nih.govresearchgate.net One of the most potent compounds identified was 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine , with a minimum inhibitory concentration (MIC₉₀) of 0.63-1.25 μM. nih.gov While a quinoline, its activity highlights the importance of the 6,7-dimethoxy substitution, which was also found to be active in the corresponding quinazoline structures. nih.gov Other studies have also reported the antitubercular activity of various quinazolinone derivatives against Mtb strains. dovepress.com
Antiviral Activity: The quinazolinone core is associated with antiviral properties. nih.gov Phenotypic screening found that certain 2,3,6-trisubstituted quinazolinone compounds are novel inhibitors of Zika virus (ZIKV) replication, with some di-substituted analogs reducing ZIKV replication by 68%–90%. nih.gov Other research has shown that quinazolinone derivatives possess activity against Dengue virus (DENV) and Tobacco Mosaic Virus (TMV). nih.govacs.orgnih.gov For instance, certain 4-thioquinazoline derivatives containing a chalcone (B49325) moiety exhibited appreciable protective activities against TMV in vivo. nih.gov
Table 4: Antitubercular Activity of a Lead Compound An interactive data table. Click on headers to sort.
| Compound | Target Organism | Activity (MIC₉₀) | Source(s) |
|---|
Molecular Mechanisms of Action and Pharmacological Targets
Target-Specific Inhibition and Modulation
Derivatives of 2(1H)-Quinazolinone, 6,7-dimethoxy- have been synthesized and evaluated for their activity against a range of biological targets. The following subsections elaborate on the specific molecular interactions and inhibitory activities observed in preclinical studies.
The quinazoline (B50416) core is a well-established scaffold for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in oncology. The 6,7-dimethoxy substitution on this core has been shown to be favorable for EGFR inhibition. This is attributed to the slight deviation of the quinazoline core in the active site of EGFR, which allows for the formation of shorter hydrogen bonds with key amino acid residues such as Met769.
A series of novel 6,7-dimorpholinoalkoxy quinazoline derivatives have been synthesized and shown to exhibit potent inhibitory activity against both wild-type and mutant forms of EGFR tyrosine kinase. Molecular docking studies of these derivatives have revealed the potential for multiple hydrogen bond interactions with the EGFR active site, including the DFG (Asp855-Phe856-Gly857) motif. One notable derivative, compound 8d , demonstrated significant inhibitory activity against recombinant EGFR-TK (wt and T790M) with IC50 values in the nanomolar range.
| Compound | Target | IC50 (nM) |
| 8d | EGFR-TK (wt) | 7.0 |
| 8d | EGFR-TK (T790M) | 9.3 |
This table presents the in vitro inhibitory activity of a 6,7-dimorpholinoalkoxy quinazoline derivative against wild-type and mutant EGFR tyrosine kinase.
The Vascular Endothelial Growth Factor (VEGF)/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Consequently, inhibition of VEGFR-2 is a key strategy in cancer therapy. The 6,7-dimethoxyquinazoline (B1622564) scaffold has been utilized in the design of potent VEGFR-2 inhibitors.
A series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety were designed and synthesized as potent VEGFR-2 kinase inhibitors. Several of these compounds exhibited inhibitory activity in the nanomolar range. For instance, compound 14b was identified as a highly potent inhibitor of VEGFR-2.
Another series of 6,7-dimethoxy-quinazolin-4-yl-amino-thiophene-2-carboxamides also demonstrated significant inhibitory activity against both VEGFR-1 and VEGFR-2. Compound 7b from this series was found to be a potent inhibitor of VEGFR-2.
| Compound | Target | IC50 (µM) |
| 14b | VEGFR-2 | 0.016 |
| 7b | VEGFR-2 | 0.087 |
This table summarizes the in vitro inhibitory activity of representative 6,7-dimethoxyquinazoline derivatives against VEGFR-2.
Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts mitosis and leads to cell death, making it an important target for anticancer drugs. The quinazolinone core has been identified as a scaffold for the development of tubulin polymerization inhibitors.
While direct studies on 2(1H)-Quinazolinone, 6,7-dimethoxy- are limited, various derivatives of quinazolinone have been shown to inhibit tubulin polymerization. For example, certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have demonstrated the ability to inhibit microtubule formation. Molecular modeling studies have suggested that these compounds may bind to the colchicine binding site on tubulin. Specifically, compounds such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) and 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) have shown inhibitory effects on tubulin polymerization.
Alpha-1 adrenoceptors are G protein-coupled receptors that are involved in the sympathetic nervous system's control of vascular tone and other physiological processes. Blockade of these receptors can lead to vasodilation and a decrease in blood pressure. The 6,7-dimethoxyquinazoline scaffold is a key structural feature of several potent and selective alpha-1 adrenoceptor antagonists, most notably prazosin (B1663645).
A series of 4-amino-2-(4-carbamoylpiperidino)-6,7-dimethoxyquinazolines were synthesized and found to have high binding affinity for alpha-1 adrenoceptors, with Ki values in the nanomolar to sub-nanomolar range. These compounds, such as compounds 26 and 28 , act as competitive antagonists of the vasoconstrictor action of norepinephrine. The high affinity is attributed to the enhanced basicity of the quinazoline nucleus and hydrophobic interactions of the substituents.
| Compound | Target | Ki (M) |
| Prazosin | Alpha-1 Adrenoceptor | - |
| Compound 26 | Alpha-1 Adrenoceptor | 10⁻⁹ - 10⁻¹⁰ |
| Compound 28 | Alpha-1 Adrenoceptor | 10⁻⁹ - 10⁻¹⁰ |
This table illustrates the high binding affinity of 6,7-dimethoxyquinazoline derivatives for alpha-1 adrenoceptors.
Sigma receptors, including the sigma-2 subtype, are transmembrane proteins that are overexpressed in proliferating tumor cells. They are implicated in various cellular processes, and ligands that bind to these receptors can induce apoptosis in cancer cells. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold, which shares the dimethoxybenzene moiety with 2(1H)-quinazolinone, 6,7-dimethoxy-, has been a foundation for the development of highly selective sigma-2 receptor ligands.
One such derivative, 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398) , has demonstrated a high affinity and selectivity for the sigma-2 receptor. Another compound, 6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline (7) , also showed excellent binding affinity and selectivity for sigma-2 receptors with a subnanomolar Ki value.
| Compound | Target | Ki (nM) |
| CM398 | Sigma-2 Receptor | High Affinity |
| (±)-7 | Sigma-2 Receptor | 0.59 |
This table highlights the potent and selective binding of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives to the sigma-2 receptor.
Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). The quinazoline and quinazolinone scaffolds have been investigated for their potential as COX inhibitors.
Several series of quinazoline derivatives have been synthesized and evaluated for their COX inhibitory activity. While direct data for 2(1H)-Quinazolinone, 6,7-dimethoxy- is not available, a derivative, 4-[(6,7-dimethoxy-2-methyl-4-oxo-4H-quinazolin-3-ylimino)-methyl]-benzoic acid (6b) , has been studied for its COX-2 inhibitory potential. Structure-activity relationship studies have indicated that substitutions on the quinazolinone core are crucial for potent and selective COX inhibition. For example, certain 2,3-disubstituted 4(3H)-quinazolinones have been identified as effective and selective COX-2 inhibitors.
Thymidylate Synthase Inhibition
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of TS leads to a "thymineless death" of rapidly proliferating cells, making it a key target in cancer chemotherapy. Research into nonclassical quinazoline analogues has demonstrated their potential as potent inhibitors of thymidylate synthase.
Studies on two series of nonclassical quinazolines, which bear a more lipophilic substituent on the phenyl ring instead of the traditional glutamate moiety of classical antifolates, have shown significant TS inhibitory activity. These compounds were tested against purified L1210 TS, with several analogues approaching the inhibitory potency of well-known TS inhibitors. The growth-inhibitory effects of these quinazoline series on cells in tissue culture were reversible by the addition of thymidine, indicating that TS was the primary intracellular target. Notably, these compounds did not show potent inhibition of dihydrofolate reductase, highlighting their selectivity for TS. This research indicates that the glutamate moiety, a common feature in folate analogues, is not an absolute requirement for potent inhibition of thymidylate synthase.
| Compound Series | General Structure | IC50 Range (µM) | Primary Target Confirmation |
|---|---|---|---|
| 2-Amino Derivatives | Quinazoline with 2-amino group and lipophilic phenyl substituent | 0.51 - 11.5 | Growth inhibition reversed by thymidine |
| 2-Desamino Derivatives | Quinazoline with lipophilic phenyl substituent | Significant, but diminished compared to 2-amino series | Growth inhibition reversed by thymidine |
Cellular Pathway Interference
The integrity of the genome is maintained by a complex network of DNA repair pathways. nih.gov A key enzyme in this system is Poly(ADP-ribose) polymerase (PARP), which plays a critical role in the repair of single-strand DNA breaks. entity-health.com.au Inhibiting PARP in cancer cells that already have defects in other DNA repair pathways, such as those with BRCA1/2 mutations, can lead to a synthetic lethality, making PARP a significant therapeutic target. researchgate.netnih.gov
The quinazolinone scaffold has been identified as a promising base for the development of potent PARP inhibitors. researchgate.net One of the early potent compounds evaluated was 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025), which demonstrated an IC50 of 400 nM. researchgate.net Subsequent research has focused on synthesizing new 4-quinazolinone derivatives to enhance PARP inhibitory activity. Studies have shown that specific 4-quinazolinone derivatives exhibit remarkable inhibitory effects on the PARP enzyme in vitro. researchgate.net This modulation of the DNA repair system highlights a critical mechanism through which quinazolinone-based compounds can exert their anticancer effects, particularly in tumors with existing DNA repair deficiencies. entity-health.com.au
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. However, its aberrant activation is a critical event in the initiation and progression of several cancers, including most colorectal cancers. nih.govnih.gov This has made the pathway a promising target for therapeutic intervention. nih.gov
The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated cascades in various cancers, controlling crucial cellular processes like cell cycle progression, survival, metabolism, and migration. mdpi.com Its central role in cancer biology makes it an attractive target for drug development. researchgate.net
Research has led to the synthesis of dimorpholinoquinazoline-based inhibitors that potently interfere with the PI3K/Akt/mTOR signaling pathway. mdpi.com One such compound, 7c, was shown to inhibit the phosphorylation of downstream effectors Akt, mTOR, and S6K at concentrations between 125–250 nM. mdpi.com This inhibition of the PI3K pathway demonstrates another significant mechanism through which the quinazoline scaffold can be utilized to develop anticancer agents. nih.gov The ability to modulate this critical signaling network underscores the versatility of quinazoline derivatives as therapeutic agents. mdpi.com
| Compound | Action | Effective Concentration | Downstream Effects |
|---|---|---|---|
| Compound 7c | Inhibition of PI3K/Akt/mTOR signaling | 125–250 nM | Inhibited phosphorylation of Akt, mTOR, and S6K; Triggered PARP1 cleavage |
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial pathway of apoptosis, with anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 often being overexpressed in cancer cells, contributing to therapeutic resistance. nih.govnih.govmdpi.com Developing inhibitors to antagonize these pro-survival proteins is a key strategy in cancer chemotherapy. acs.org
The quinazoline scaffold has been successfully utilized to this end. A series of quinazoline-2(1H)-thione derivatives were designed and synthesized, leading to the discovery of compounds that act as inhibitors of Bcl-xL, Bcl-2, and Mcl-1. acs.org Another study found that a novel quinazoline derivative, compound 18, effectively induced apoptosis in MGC-803 cancer cells by remarkably decreasing the expression of Bcl-2 and Mcl-1, while simultaneously upregulating the pro-apoptotic protein Bax. nih.gov The fate of a cell is often determined by the ratio of pro-apoptotic to anti-apoptotic proteins, and the ability of these quinazoline derivatives to shift this balance in favor of apoptosis is a key aspect of their anticancer activity. nih.gov
| Compound Class/Name | Target Proteins | Mechanism of Action | Cellular Outcome |
|---|---|---|---|
| Quinazoline-2(1H)-thione derivatives | Bcl-xL, Bcl-2, Mcl-1 | Direct inhibition of anti-apoptotic proteins | Induction of apoptosis |
| Compound 18 (Quinazoline derivative) | Bcl-2, Mcl-1, Bax | Decreased expression of Bcl-2 and Mcl-1; Upregulated expression of Bax | Induction of apoptosis in MGC-803 cells |
Efflux Pump Inhibition (e.g., P-glycoprotein)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively expel therapeutic agents from cancer cells. researchgate.net Inhibiting these efflux pumps is a promising strategy to overcome MDR. nih.govnih.gov
Several series of quinazoline derivatives have been developed and tested for their ability to inhibit P-gp activity. nih.gov Molecular modeling and in silico studies suggest that certain quinazoline derivatives are attractive candidates as efflux pump inhibitors (EPIs). nih.govresearchgate.net These compounds are designed to act as chemosensitizers, restoring the efficacy of conventional antibiotics and anticancer drugs that are substrates of these pumps. researchgate.net The development of quinazoline-based EPIs represents an important alternative approach to combat drug resistance in both bacterial infections and cancer. nih.gov
Structure Activity Relationship Sar Investigations for 6,7 Dimethoxy Quinazolinone Derivatives
Correlating Substituent Identity and Position with Biological Activity
The biological activity of 6,7-dimethoxy-quinazolinone derivatives can be significantly modulated by the nature and position of various substituents on the quinazolinone core and its appended functionalities.
Substitutions at the C2 and C3 positions of the quinazolinone ring are crucial for determining the pharmacological profile. For instance, the introduction of methyl or thiol groups at the C2 position and a substituted aromatic ring at the C3 position are often considered essential for antimicrobial activities. nih.gov In a series of 2-aryl quinazolinone derivatives, strategic substitutions led to compounds with significant growth inhibitory action against tumor cell lines and potent inhibition of tubulin polymerization. researchgate.net
The aniline (B41778) moiety at the C4 position also plays a critical role. Studies on quinazoline (B50416) derivatives targeting the HER2 receptor in cancer have shown that the selectivity for HER2 over EGFR is dependent on the aniline group at C4 and substituents at the C6 position. nih.gov Specifically, one compound with a particular substitution pattern exhibited an IC50 of 8 nM for HER2 and a 240-fold improvement in selectivity over lapatinib. nih.gov
Furthermore, the nature of substituents on aryl rings attached to the quinazolinone core can dramatically influence activity. For example, in a series of Schiff bases with a quinazolinone core, compounds with a 4-benzyloxy-3-methoxy phenyl moiety displayed high COX-2 inhibitory efficiency. mdpi.com The presence of strong electron-withdrawing groups, such as a 7-F or a 5-NO2, on the quinazolinone scaffold or the phenyl ring enhanced lactate (B86563) dehydrogenase A (LDHA) inhibition. mdpi.com
Below is a table summarizing the effects of various substituents on the biological activity of 6,7-dimethoxy-quinazolinone derivatives based on a selection of studies.
| Scaffold/Derivative | Substituent(s) | Biological Activity | Key Findings |
| 2-aryl quinazolinones | Varied aryl groups | Anticancer (tubulin polymerization inhibition) | Specific substitutions led to significant growth inhibitory action. researchgate.net |
| Quinazoline derivatives | Aniline moiety at C4, various C6 substituents | Anticancer (HER2 inhibition) | Selectivity for HER2 over EGFR is dependent on these substitutions. nih.gov |
| Quinazolinone Schiff bases | 4-benzyloxy-3-methoxy phenyl moiety | Anti-inflammatory (COX-2 inhibition) | Compounds with this moiety showed high inhibitory efficiency. mdpi.com |
| Quinazolinone Schiff bases | 7-F or 5-NO2 on the heterocyclic core or phenyl ring | Anticancer (LDHA inhibition) | Strong electron-withdrawing groups enhanced inhibitory activity. mdpi.com |
| 2-heteroarylthio-6-substituted-quinazolin-4-ones | 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid | Antimicrobial | Showed broad-spectrum antimicrobial activity. nih.gov |
Importance of the 6,7-Dimethoxy Moiety
The 6,7-dimethoxy groups on the quinazolinone ring are a recurring structural feature in many potent and selective derivatives, suggesting their critical role in interacting with biological targets. These methoxy (B1213986) groups can participate in hydrogen bonding and other non-covalent interactions within the binding pockets of enzymes and receptors, thereby enhancing binding affinity and conferring selectivity.
For instance, in the development of dual-acting α1- and AT1-receptor antagonists, the 6,7-dimethoxyquinazoline (B1622564) scaffold was specifically chosen and explored. rsc.org This led to the identification of compounds with high and balanced potency for both receptors. rsc.org Similarly, the synthesis of novel 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives yielded compounds with significant cytotoxicity against HER2-positive breast cancer cell lines, including those resistant to trastuzumab. chemmethod.com These compounds also demonstrated dual inhibition of EGFR and HER2 kinases. chemmethod.com
The presence of the 6,7-dimethoxy groups has also been highlighted in compounds with antimicrobial activity, such as 2-(6,7-dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid, which exhibited broad-spectrum antimicrobial effects. nih.gov The consistent appearance of this moiety in highly active compounds across different therapeutic areas underscores its importance in the design of new quinazolinone-based therapeutic agents.
Influence of Linker Length and Heterocyclic Ring Fusions
The introduction of linkers and the fusion of additional heterocyclic rings to the 6,7-dimethoxy-quinazolinone core are strategic modifications that can significantly impact biological activity by altering the molecule's size, shape, flexibility, and interaction with target proteins.
The length and nature of a linker between the quinazolinone core and another pharmacophore can be critical. For example, in a series of 3-phenyl-6,7-dimethoxyisoquinoline derivatives, a related scaffold, the length of an aminoalkyl chain at the 1-position influenced antibacterial potency. nih.gov An aminomethyl derivative showed greater potency than an aminoethyl derivative, indicating that a shorter linker was more favorable in that specific series. nih.gov
Fusing other heterocyclic rings to the quinazolinone system can lead to novel chemical entities with distinct biological profiles. For example, the synthesis of furo[2,3-f]quinazolin-5-ols resulted in compounds with promising antifungal activity. nih.gov This suggests that the fusion of a furan (B31954) ring to the quinazolinone core can be a productive strategy for developing new antifungal agents.
These modifications highlight the modular nature of the quinazolinone scaffold, allowing for the creation of hybrid molecules with potentially enhanced or novel biological activities. nih.gov
Stereochemical Considerations and Enantiomeric Potency
Stereochemistry can play a crucial role in the biological activity of chiral 6,7-dimethoxy-quinazolinone derivatives. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with a chiral biological target, such as an enzyme or receptor. As a result, different enantiomers of a chiral drug can exhibit different potencies, with one enantiomer often being significantly more active than the other.
While specific studies focusing solely on the enantiomeric potency of 6,7-dimethoxy-2(1H)-quinazolinone derivatives are not prevalent in the provided search results, the general principles of stereochemistry in drug action are well-established. The synthesis and biological evaluation of individual enantiomers are critical steps in the development of chiral drugs to identify the more potent and potentially less toxic stereoisomer. For many classes of compounds, the differential activity of enantiomers is a common observation.
Development of Pharmacophore Models and Receptor Binding Hypotheses
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target and elicit a biological response. dovepress.comnih.gov These models serve as valuable guides for the design and discovery of new, more potent, and selective ligands. dntb.gov.ua
For 6,7-dimethoxy-quinazolinone derivatives, pharmacophore models have been developed to understand their interaction with various receptors and to guide the synthesis of new analogs. For instance, in the development of dual α1- and AT1-receptor antagonists, pharmacophore models were created for both receptor activities based on the biological data of a series of 6,7-dimethoxyquinazoline derivatives. rsc.org These models, along with 3D-QSAR studies, helped to elucidate the key structural features required for dual antagonism. rsc.org
Receptor binding hypotheses are often developed in conjunction with pharmacophore models and molecular docking studies. These hypotheses propose specific interactions between the ligand and the amino acid residues within the binding site of the target protein. For example, docking studies of dual α1- and AT1-receptor antagonists confirmed stabilizing interactions within the active sites of both receptors. rsc.org Similarly, molecular docking of novel amide-enriched 2-(1H)-quinazolinone derivatives into the EGFR tyrosine kinase domain showed strong binding interactions, which were consistent with their experimentally observed cytotoxic activities. nih.gov
The development of these models is an iterative process. It often begins with the identification of a lead compound and its biological target. mdpi.comnih.gov The crystal structure of the target protein, if available, can be used to create a receptor-based pharmacophore model. nih.gov Alternatively, a set of active compounds can be used to generate a ligand-based pharmacophore model. nih.gov These models can then be used to screen virtual libraries for new potential hits or to guide the structural modification of existing leads to improve their activity and selectivity.
Computational and in Silico Approaches in 6,7 Dimethoxy Quinazolinone Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6,7-dimethoxy-quinazolinone research, docking simulations are pivotal for identifying potential protein targets and understanding the molecular basis of the ligand-protein interactions.
Researchers have employed various docking software and protocols to study the interaction of 6,7-dimethoxy-quinazolinone derivatives with a range of biological targets. For instance, docking studies using the GOLD 5.1 program have explored the binding of a 6,7-dimethoxy-quinazoline derivative with Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net Further studies on 4-anilino-6,7-dimethoxy quinazoline (B50416) derivatives have also demonstrated dual inhibitory potential against both VEGFR-2 and EGFR, with the in silico molecular docking results corroborating the biological findings.
The versatility of the quinazolinone scaffold has led to its investigation against other significant cancer-related targets. Molecular docking studies have been performed for derivatives against Poly (ADP-ribose) polymerase-1 (PARP-1) using Schrodinger 2016 software and the PARP10 active site using Gold software. pharmacompass.comfrontiersin.org Other targets explored include the EGFR tyrosine kinase domain (PDB ID: 1M17) and the main protease (Mpro) of the SARS-CoV-2 virus, with the latter studies utilizing the PyRx-virtual screening tool. nih.govnih.gov In the pursuit of dual-acting antagonists, the 6,7-dimethoxyquinazoline (B1622564) scaffold has been docked into the active sites of α1- and AT1-receptors. rsc.org These docking studies are crucial for confirming receptor-ligand stabilizing interactions and guiding the synthesis of more potent and selective inhibitors. rsc.org
| Derivative Scaffold | Target Protein(s) | Software/Program Used | Key Findings/Observations |
| 6,7-dimethoxy-quinazoline | EGFRwt, VEGFR-2 | GOLD 5.1 | Investigation of binding interactions. researchgate.net |
| 4-anilino-6,7-dimethoxy quinazoline | VEGFR-2, EGFR | Maestro 2D sketcher, OPLS 2005 | Demonstrates dual inhibitory potential by binding to the active site of receptors. |
| 6,7-dimethoxyquinazoline | α1- and AT1-receptors | Not Specified | Confirmed stabilizing interactions for dual active antagonists. rsc.org |
| Quinazolinone | PARP-1 | Schrodinger 2016 | Good affinity towards the active site of PARP-1. pharmacompass.com |
| 2-(1H)-quinazolinone | EGFR tyrosine kinase domain (1M17) | Not Specified | Docking scores ranged from -9.00 to -9.67 kcal/mol. nih.gov |
| Quinazolin-2,4-dione | SARS-CoV-2 Mpro | PyRx-virtual screening tool | Binding energies ranged from -7.9 to -9.6 kcal/mol. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. These predictive models are invaluable for designing new compounds with enhanced potency and for understanding the structural features critical for activity.
For the 6,7-dimethoxyquinazoline scaffold, 3D-QSAR modeling has been a key strategy. In one such study, 3D-QSAR models were developed for a series of 6,7-dimethoxyquinazoline derivatives to understand their dual antagonist activity at α1- and AT1-receptors. rsc.org These models were built based on the biological data of newly synthesized and previously reported compounds. The robustness and predictive power of the developed 3D-QSAR models were validated using various statistical parameters and further confirmed using known drugs like terazosin (B121538) and prazosin (B1663645) as an external test set. rsc.org
While not always specific to the 6,7-dimethoxy substitution, broader QSAR studies on the quinazolinone core provide important insights. For example, reliable CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models have been constructed for quinazolinone derivatives targeting Matrix Metalloproteinase-13 (MMP-13). nih.gov These models revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were primary influencers of inhibitory activity, providing a roadmap for designing novel inhibitors. nih.gov Similarly, a QSAR model for quinazoline derivatives targeting PfDHFR-TS was developed and validated, demonstrating its reliability and stability. researchgate.net Such models are instrumental in the predictive biology of this class of compounds.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique is used to assess the stability of ligand-protein complexes predicted by molecular docking and to analyze the dynamics of their interactions.
In the study of quinazolinone derivatives, MD simulations have been used to validate and refine docking predictions. For instance, an evaluation of molecular dynamics simulations for complexes of quinazoline derivatives with PfDHFR-TS demonstrated stable interactions over a 100-nanosecond (ns) period. researchgate.net Similarly, 10 ns MD simulations of quinazolinone inhibitors bound to MMP-13 were used to analyze the stability of hydrogen bonding interactions and the importance of specific conformations for activity. nih.gov These simulations can reveal pivotal information, such as how a U-shaped conformation and interactions with key residues like Ser250 and Gly248 enhance binding stability. nih.gov
Furthermore, MD simulations have supported findings for novel quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors, providing a basis for understanding interactions through conventional hydrogen bonds and π-π stacking patterns. nih.gov This method is crucial for confirming that a ligand can maintain a stable and favorable binding mode within the target's active site, which is a critical step in the validation of potential drug candidates.
Virtual Screening for Novel Ligands
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method significantly narrows down the number of compounds that need to be synthesized and tested experimentally.
The 6,7-dimethoxy-quinazolinone scaffold has been the basis for such screening efforts. A notable example involves the virtual screening of a library of 4,6,7-trisubstituted quinazoline derivatives to identify potential EGFR inhibitors. nih.gov Using docking software like Molsoft-Pro (ICM 3.05a), researchers can rationally screen new derivatives for their selectivity towards specific targets. nih.gov This approach is particularly effective for well-characterized scaffolds, as it leverages existing knowledge to explore novel chemical space.
The process often begins with a library of related compounds which are then computationally docked into the active site of a target protein. In other research, tools like the PyRx-virtual screening tool have been used to dock synthesized quinazolinone derivatives into the active site of the SARS-CoV-2 main protease, effectively screening them for potential antiviral activity. nih.gov Virtual screening has also been applied to discover novel quinazolinone derivatives as potential cholinesterase inhibitors for Alzheimer's disease. axios-research.com
In Silico ADMET Predictions (as a research methodology)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery research. These computational methods allow for the early assessment of the drug-like properties and potential liabilities of a compound, helping to prioritize candidates for further development.
For derivatives of 6,7-dimethoxy-quinazolinone, ADMET prediction is a standard research methodology. Various software platforms are used to calculate these properties. For example, researchers have used SwissADME and pkCSM software to predict the in silico drug-likeness and pharmacokinetic profiles of novel quinazolinone derivatives. axios-research.com The QikProp tool within the Schrodinger software suite has also been employed to perform ADME studies on synthesized quinazolinones, indicating their suitability as drug candidates. pharmacompass.com
These predictive studies provide valuable data on parameters such as human oral absorption, which for some series of quinazolinone derivatives was anticipated to be high. nih.gov The predictions encompass a wide range of properties, including drug-likeness (e.g., adherence to Lipinski's Rule of Five), pharmacokinetics, and toxicity profiles. nih.gov By identifying compounds with favorable ADMET profiles early in the research process, scientists can focus resources on the most promising candidates, thereby increasing the efficiency of the drug discovery pipeline. nih.gov
Future Directions and Research Opportunities
Rational Design of Next-Generation 6,7-Dimethoxy-Quinazolinone Analogs
The development of new 6,7-dimethoxy-2(1H)-quinazolinone analogs is increasingly guided by rational design principles. By leveraging structure-activity relationship (SAR) data, researchers can make informed modifications to the quinazolinone core to enhance potency and selectivity for specific biological targets.
A key focus is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. researchgate.net For example, the quinazoline (B50416) scaffold has proven to be a favorable framework for developing inhibitors of the epidermal growth factor receptor (EGFR). researchgate.net SAR studies have shown that substitutions at various positions of the quinazoline ring can significantly impact inhibitory activity against both wild-type and mutant forms of EGFR. researchgate.netmdpi.com
Molecular docking studies are instrumental in this process, allowing scientists to visualize how different analogs bind to the active site of a target protein. This computational approach helps in predicting the potential efficacy of a designed molecule before it is synthesized, saving time and resources. For instance, docking studies have been used to understand the binding interactions of 6,7-dimethoxy-quinazoline derivatives with the ATP-binding site of EGFR kinase. nih.gov These studies have revealed the importance of specific hydrogen bonds and other interactions for potent inhibition. nih.gov
The insights gained from SAR and molecular modeling are paving the way for the creation of a new generation of 6,7-dimethoxy-quinazolinone-based drugs with improved therapeutic profiles.
Exploration of Multi-Targeted Therapeutic Agents based on the Scaffold
There is a growing interest in developing multi-targeted or polypharmacological agents, which can simultaneously modulate multiple biological targets. This approach can be particularly beneficial for treating complex diseases like cancer and hypertension, which involve multiple pathological pathways. nih.govresearchgate.net The 6,7-dimethoxy-2(1H)-quinazolinone scaffold is a promising platform for designing such multi-targeted ligands. nih.gov
One notable example is the design of dual inhibitors that target both EGFR and other key signaling proteins. For instance, researchers have synthesized quinazolinone derivatives that act as dual inhibitors of EGFR and HER2, both of which are important targets in breast cancer therapy. chemmethod.com Another approach involves creating hybrid molecules that combine the quinazolinone core with other pharmacophores to hit multiple targets. For example, quinazolin-4-one/3-cyanopyridin-2-one hybrids have been developed as dual inhibitors of EGFR and BRAFV600E. mdpi.com
Furthermore, the 6,7-dimethoxyquinazoline (B1622564) scaffold has been utilized to develop dual antagonists for α1-adrenergic and angiotensin II receptors, which could offer advantages in managing hypertension. nih.govresearchgate.net The development of such multi-targeted agents represents a shift towards more holistic treatment strategies for complex diseases.
Development of Sustainable and Efficient Synthetic Routes
Modern approaches are increasingly focused on the principles of green chemistry. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For example, one-pot multicomponent reactions (MCRs) are gaining traction as they allow for the synthesis of complex molecules in a single step, reducing time, energy, and waste. arabjchem.org
Researchers have also explored the use of novel catalysts to improve the efficiency of quinazolinone synthesis. For instance, a magnetically recoverable palladium catalyst has been developed for the synthesis of quinazolinones in an eco-friendly PEG/water solvent system. frontiersin.org This catalyst can be easily separated from the reaction mixture and reused, making the process more cost-effective and sustainable. frontiersin.org Another innovative approach involves the use of a zinc ferrite (B1171679) nanocatalyst for the one-pot synthesis of quinazolinone derivatives. mdpi.com
The development of such sustainable synthetic routes is crucial for the large-scale production of these important pharmaceutical compounds in an environmentally responsible manner.
Deeper Elucidation of Biological Mechanisms and Signaling Pathways
While numerous biological activities have been reported for 6,7-dimethoxy-2(1H)-quinazolinone derivatives, a deeper understanding of their underlying mechanisms of action is essential for their successful clinical translation. Future research will focus on elucidating the specific signaling pathways and cellular targets modulated by these compounds.
For example, in the context of cancer, research is aimed at understanding how these compounds induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent angiogenesis (the formation of new blood vessels that feed tumors). nih.gov Studies have shown that some derivatives can arrest the cell cycle at specific phases and elevate intracellular reactive oxygen species levels. nih.gov
In the realm of neurodegenerative diseases, research is exploring how these compounds can inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and prevent the aggregation of amyloid-beta particles, a hallmark of Alzheimer's disease. bmpcjournal.ru
Advanced techniques such as transcriptomics, proteomics, and metabolomics will be instrumental in mapping the complex biological networks affected by these compounds. A more profound understanding of their mechanisms of action will enable the identification of biomarkers for patient stratification and the development of more effective and personalized therapies.
Investigation of Emerging Therapeutic Applications
The versatile pharmacological profile of the 6,7-dimethoxy-2(1H)-quinazolinone scaffold suggests that its therapeutic potential may extend beyond its currently known applications. Ongoing research is exploring new and emerging therapeutic areas for these compounds.
Some of the promising areas of investigation include:
Antimicrobial and Antifungal Activity: Several derivatives have shown broad-spectrum activity against various bacteria and fungi, suggesting their potential as novel anti-infective agents. nih.govptfarm.pl
Anti-inflammatory Effects: The anti-inflammatory properties of these compounds are being investigated for the treatment of various inflammatory conditions. nih.gov
Antiviral Potential: Certain quinazoline derivatives have demonstrated activity against viruses such as the cucumber mosaic virus, Hepatitis C, and Japanese Encephalitis virus. mdpi.com
Anticonvulsant Properties: Some derivatives have shown promising anticonvulsant activity in preclinical models. ptfarm.plresearchgate.net
Antidiabetic Effects: The potential of these compounds in managing diabetes is also an area of active research. wisdomlib.org
As research continues to uncover new biological activities, the therapeutic landscape for 6,7-dimethoxy-2(1H)-quinazolinone and its analogs is expected to expand, offering hope for the treatment of a wider range of diseases.
Q & A
Q. What are the optimal synthetic routes for 6,7-dimethoxy-2(1H)-quinazolinone?
The synthesis of 6,7-dimethoxy-2(1H)-quinazolinone typically involves cyclization of substituted anthranilic acid derivatives or modifications of preformed quinazolinone scaffolds. For example, ether linkages and methoxy group introductions can be achieved via nucleophilic substitution or Ullmann-type coupling under controlled reaction conditions (e.g., Cu catalysis, elevated temperatures). Evidence from analogous quinoline derivatives suggests that protecting groups (e.g., acetyl) may be necessary to direct regioselectivity during methoxy substitutions .
Q. How can spectroscopic techniques validate the structural integrity of 6,7-dimethoxy-2(1H)-quinazolinone?
Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns. The methoxy groups at positions 6 and 7 produce distinct singlet peaks in H NMR (δ ~3.8–4.0 ppm), while the quinazolinone core shows aromatic proton signals in δ 6.5–8.0 ppm. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and carbonyl stretching (~1650–1700 cm) .
Q. What preliminary biological assays are used to screen this compound for activity?
Initial screening often involves enzyme inhibition assays (e.g., kinases, PDEs) and cell viability tests. For anti-inflammatory potential, LPS-induced cytokine release models (e.g., TNF-α in macrophages) are employed. The methoxy groups may enhance binding to hydrophobic enzyme pockets, as observed in related quinazolinones with similar substitutions .
Advanced Research Questions
Q. How do structural modifications at positions 2 and 4 influence the pharmacological profile of 6,7-dimethoxy-2(1H)-quinazolinone?
Substitutions at position 2 (e.g., alkyl, aryl) or position 4 (e.g., halogen, amino) modulate solubility, target affinity, and metabolic stability. For instance, introducing a trifluoroethyl group at position 1 (as in ) enhances metabolic resistance, while a 4-phenyl group improves π-π stacking with receptor aromatic residues. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to guide synthesis .
Q. What mechanistic insights exist for its enzyme inhibition properties?
The 6,7-dimethoxy groups likely contribute to competitive inhibition by occupying hydrophobic subpockets in enzyme active sites. For example, in kinase inhibition, the quinazolinone core may mimic ATP’s adenine moiety, while methoxy groups stabilize interactions with conserved residues (e.g., gatekeeper residues in EGFR). Kinetic assays (e.g., Lineweaver-Burk plots) and X-ray crystallography are critical for elucidating these mechanisms .
Q. How can computational modeling optimize derivatives for improved target selectivity?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations assess binding stability and predict substituent effects. For instance, replacing methoxy with bulkier groups (e.g., ethoxy) could reduce off-target effects by steric hindrance. Tools like Schrödinger Suite or MOE integrate QSAR models to prioritize candidates for synthesis .
Q. What translational challenges arise when advancing this compound to in vivo models?
Key challenges include poor bioavailability due to low solubility and first-pass metabolism. Strategies like prodrug formulation (e.g., phosphate esters) or salt formation (e.g., hydrochloride in ) improve pharmacokinetics. In atherosclerosis models (e.g., ApoE mice), biomarkers like HDL cholesterol and inflammatory cytokines are monitored to assess efficacy .
Q. Are there contradictions in reported biological activities of quinazolinone derivatives?
Yes. For example, some studies report anti-inflammatory effects via COX-2 inhibition, while others highlight pro-apoptotic activity in cancer cells. These discrepancies may arise from assay conditions (e.g., cell type, concentration) or substituent-specific effects. Meta-analyses of published IC values and standardized assay protocols are recommended to resolve inconsistencies .
Methodological Considerations
Q. How should researchers design SAR studies for quinazolinone derivatives?
Adopt a systematic approach:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
